Technical Deep Dive: The Covalent Mechanism of FMF-04-159-2
Technical Deep Dive: The Covalent Mechanism of FMF-04-159-2
Executive Summary
FMF-04-159-2 is a first-in-class, pathway-selective chemical probe designed to covalently inhibit CDK14 (PFTK1) and closely related TAIRE-family kinases (CDK16, 17, 18). Unlike traditional Type I kinase inhibitors that rely solely on reversible ATP-competitive binding, FMF-04-159-2 utilizes a hybrid mechanism: it combines an ATP-mimetic scaffold with an electrophilic acrylamide warhead to form an irreversible covalent bond with a non-catalytic cysteine residue (Cys218 ).
This mechanism provides a distinct advantage in specificity. By targeting a cysteine unique to the TAIRE subfamily, FMF-04-159-2 effectively shuts down CDK14-mediated phosphorylation of the Wnt co-receptor LRP6 , thereby dampening Wnt/
Molecular Mechanism of Action
The Target: CDK14 (TAIRE Family)
The Cyclin-Dependent Kinase (CDK) family is vast, often leading to off-target toxicity when using pan-CDK inhibitors. CDK14 belongs to the TAIRE subfamily , named for a conserved amino acid sequence (Transmembrane-Amino-Ile-Arg-Glu) in its cyclin-binding domain.
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Primary Target: CDK14 (PFTK1).[1]
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Secondary Targets: CDK16, CDK17, CDK18 (Pan-TAIRE activity).
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Off-Targets: CDK2 (Reversible inhibition only).
Covalent Conjugation Chemistry
FMF-04-159-2 functions via a Michael Addition reaction.
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Recognition: The pyrazole-benzamide scaffold reversibly binds the ATP-binding pocket of CDK14.
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Positioning: This binding positions a dimethylamino-butenamide tail (the electrophile) in close proximity to Cys218 .
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Conjugation: The thiolate anion of Cys218 attacks the
-carbon of the acrylamide, forming a permanent thioether bond.
Why Cys218? Cys218 is located outside the conserved catalytic cleft. Most CDKs (like CDK2) lack a cysteine in this specific spatial orientation, possessing a Valine or Phenylalanine instead. This structural divergence is the cornerstone of FMF-04-159-2's selectivity.
Visualization: Covalent Binding Logic
Figure 1: The kinetic mechanism of FMF-04-159-2. Initial reversible binding aligns the warhead for the irreversible strike on Cys218.
Downstream Signaling: Wnt/ -Catenin Modulation
CDK14, when complexed with Cyclin Y , acts as a critical priming kinase for the Wnt signaling pathway. It phosphorylates the LRP6 co-receptor at PPPSP motifs, a necessary step for the recruitment of Axin and the subsequent stabilization of
Mechanism of Pathway Inhibition:
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Normal State: Wnt ligand binds Frizzled/LRP6
CDK14/CycY phosphorylates LRP6 Signal Transduction. -
Inhibited State: FMF-04-159-2 covalently modifies CDK14
LRP6 remains unphosphorylated -catenin is degraded Wnt target genes (e.g., MYC, CCND1) are repressed.
Visualization: Wnt Pathway Intervention
Figure 2: FMF-04-159-2 intercepts the Wnt pathway at the membrane level by preventing LRP6 priming.
Experimental Validation & Protocols
To validate the mechanism of FMF-04-159-2, researchers must distinguish between reversible off-target effects (e.g., CDK2) and covalent on-target effects (CDK14). The Washout Strategy is the gold standard for this validation.
Quantitative Data Summary
| Metric | Value | Assay Type | Notes |
| CDK14 IC50 | 39.6 nM | NanoBRET (Cellular) | High potency in live cells.[2] |
| CDK14 IC50 | 88 nM | Biochemical Kinase Assay | Direct inhibition.[3] |
| CDK2 IC50 | 256 nM | NanoBRET | Reversible off-target.[2][4] |
| Selectivity | >10-fold | Washout Assay | Sustained inhibition of CDK14 vs. recovery of CDK2. |
Protocol: The "Washout" Target Engagement Assay
Objective: Prove covalent binding by demonstrating sustained inhibition after compound removal.
Materials:
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HCT116 Cells (or relevant Wnt-active line).
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FMF-04-159-R (Reversible Control - Critical for validity).[4]
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NanoBRET Target Engagement Kit (Promega).
Workflow:
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Seeding: Plate cells in 96-well format and transfect with CDK14-NanoLuc fusion vector.
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Treatment: Treat cells with 1
M of FMF-04-159-2 or FMF-04-159-R for 1 hour .-
Rationale: 1 hour is sufficient for covalent bond formation.
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Washout (The Critical Step):
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Aspirate media.
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Wash 3x with warm PBS (removes unbound drug).
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Replenish with fresh media (drug-free).
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Incubation: Incubate for 2-4 hours to allow reversible inhibitors (like the control or off-target binders) to dissociate.
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Measurement: Add BRET tracer. Measure BRET signal.[2][3][5]
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Expected Result: FMF-04-159-2 treated cells show no signal recovery (tracer cannot bind). FMF-04-159-R treated cells show full signal recovery (tracer binds).
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Visualization: Experimental Logic
Figure 3: The Washout Protocol differentiates true covalent inhibition from reversible binding.
Synthesis & Handling
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Storage: Store powder at -20°C.
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Solubility: Soluble in DMSO (up to 100 mM).[3] Avoid aqueous buffers for stock solutions to prevent premature hydrolysis of the acrylamide warhead.
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Usage: Always pair with the reversible control FMF-04-159-R (which lacks the acrylamide double bond) to rule out scaffold-driven off-target effects.
References
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Ferguson, F. M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity.[3] Cell Chemical Biology, 26(6), 804-817.
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Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14.[2][5] Bioorganic & Medicinal Chemistry Letters, 29(16), 2287-2292.
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Jiang, M., et al. (2022). Genetic and pharmacological reduction of CDK14 mitigates synucleinopathy. Cell Death & Disease, 13, 626.
Sources
- 1. Genetic and pharmacological reduction of CDK14 mitigates synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FMF-04-159-2 | CDK5 Subfamily | Tocris Bioscience [tocris.com]
- 4. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
